![molecular formula C20H19N5OS B2449353 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448056-23-2](/img/structure/B2449353.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
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Description
The compound contains several functional groups including a 1,2,3-triazole, a thiazole, and an acetamide. The 1,2,3-triazole ring system can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring. Acetamide functionality is a carboxamide derived from acetic acid.
Synthesis Analysis
While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions like copper-catalyzed click reactions . For instance, 1,2,3-triazole can be synthesized via a copper-catalyzed click reaction of azides with alkynes .Molecular Structure Analysis
The compound was likely characterized by techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Organic Field-Effect Transistors
The compound has been used as a p-type semiconductor in organic field-effect transistors . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application .
Anticancer Research
The compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests its potential application in the field of cancer treatment research .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds . For example, it can be used in the preparation of particular 2-(2H-triazol-2-yl)-benzoic acid derivatives .
Cytotoxicity Evaluation
The compound can be used in cytotoxicity evaluation . A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold was designed, synthesized, and screened against a panel of NCI-60 humanoid cancer cell lines for in vitro cytotoxicity evaluation .
Advanced Research
The compound represents the most advanced research with significant potential for high impact in the field . It involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .
Preparation of Pharmaceuticals
The compound can be used in the preparation of pharmaceuticals . For example, it can be used in the preparation of pharmaceuticals such as (<i>S</i>)- (2- (5-chloro-4-methyl-1H-benzo [d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)- (5-methoxy-2- (2<i>H</i>-1,2,3-triazol-2-yl)phenyl)methanone .
Energetic Materials
The compound can be used in the synthesis of energetic materials . For example, it can be used in the production of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole .
Electrochromic and Optical Devices
The compound can be potentially used in applications of electrochromic and optical devices . The findings provide a basic comprehension of the interconversion of different redox states and how an electroactive framework can be potentially used .
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-7-3-4-8-15(13)20-22-14(2)18(27-20)11-21-19(26)12-25-17-10-6-5-9-16(17)23-24-25/h3-10H,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHBDCHRUENSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C4=CC=CC=C4N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide |
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